molecular formula C8H4F3NO4 B14040445 2-Nitro-4-(trifluoromethoxy)benzaldehyde

2-Nitro-4-(trifluoromethoxy)benzaldehyde

Cat. No.: B14040445
M. Wt: 235.12 g/mol
InChI Key: GMDAHTTYCPZBOH-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-Nitro-4-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and chromium trioxide. The major products formed from these reactions include 2-amino-4-(trifluoromethoxy)benzaldehyde, 2-nitro-4-(trifluoromethoxy)benzoic acid, and substituted benzaldehydes .

Scientific Research Applications

2-Nitro-4-(trifluoromethoxy)benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-Nitro-4-(trifluoromethoxy)benzaldehyde involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

2-Nitro-4-(trifluoromethoxy)benzaldehyde can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C8H4F3NO4

Molecular Weight

235.12 g/mol

IUPAC Name

2-nitro-4-(trifluoromethoxy)benzaldehyde

InChI

InChI=1S/C8H4F3NO4/c9-8(10,11)16-6-2-1-5(4-13)7(3-6)12(14)15/h1-4H

InChI Key

GMDAHTTYCPZBOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])C=O

Origin of Product

United States

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